3-Bromo-5-fluorobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluorobenzenesulfonyl fluoride is a versatile chemical compound with the molecular formula C6H3BrF2O2S. This compound is known for its unique properties, making it valuable in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound is related, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
Mode of Action
It’s worth noting that sulfonamides, which are structurally related, are used as antibacterial drugs . They are synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
Biochemical Pathways
Sulfonamides, a related class of compounds, are known to interfere with bacterial folic acid synthesis, which is crucial for dna replication .
Result of Action
Related sulfonamide compounds have been shown to have antitumor, antidiabetic, antiviral, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluorobenzenesulfonyl fluoride can be synthesized through a one-pot synthesis method from sulfonates or sulfonic acids. This process involves mild reaction conditions using readily available and easy-to-operate reagents . The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of phase transfer catalysts, such as KF and 18-crown-6-ether in acetonitrile, to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. It is known for its stability and reactivity balance, making it a valuable electrophile in selective covalent interactions with context-specific amino acids or proteins .
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . These reactions typically occur under mild conditions, facilitating the formation of sulfonyl fluoride derivatives.
Major Products Formed
The major products formed from reactions involving this compound are sulfonyl fluoride derivatives, which have significant biological and chemical applications .
Scientific Research Applications
3-Bromo-5-fluorobenzenesulfonyl fluoride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex molecules.
Biology: The compound is utilized in studying biological processes and developing new drugs.
Industry: The compound is used in the production of functional materials and as a diagnostic tool in positron emission tomography (PET) imaging.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-fluorobenzenesulfonyl chloride
- 3-Fluorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 3-Bromo-5-fluorobenzenesulfonyl fluoride stands out due to its unique balance of stability and reactivity. This makes it particularly valuable in selective covalent interactions and as a tool in chemical biology .
Properties
IUPAC Name |
3-bromo-5-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGATLAUBTWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.